H2S Donor 5a

Description

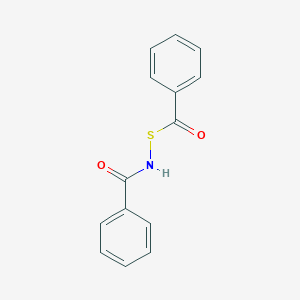

Structure

3D Structure

Properties

IUPAC Name |

S-benzamido benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYATHJDICJZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H2S Donor 5a: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) has emerged as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes. Its therapeutic potential has spurred the development of various H₂S donor molecules designed to release H₂S in a controlled manner. Among these, the phosphorodithioate-based donor, designated 5a, has garnered attention for its slow and sustained release profile, offering a valuable tool for investigating the long-term effects of H₂S and as a potential therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of H₂S donor 5a, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Mechanism of Action

H₂S donor 5a is an O-aryl-substituted phosphorodithioate that exhibits a slow and sustained release of hydrogen sulfide, a characteristic attributed to the hydrolysis of its phosphorodithioate core structure.[1][2] This controlled release profile mimics the endogenous, enzymatic production of H₂S more closely than rapid-releasing sulfide salts.[3] The primary mechanism of action of the H₂S released from donor 5a revolves around its potent cytoprotective effects, particularly against oxidative stress.[1][2] It is well-established that H₂S can directly scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defense mechanisms.[4]

While direct studies on the specific signaling pathways activated by donor 5a are emerging, the broader class of phosphorodithioate-based donors, such as the well-characterized GYY4137, and H₂S in general, have been shown to modulate key cellular signaling cascades.[5][6] These include the pro-survival PI3K/Akt and the MAPK/Erk1/2 pathways, which are central to cellular processes like proliferation, survival, and apoptosis.[5][6] The cytoprotective effects of H₂S donors are often linked to the activation of these pathways, leading to the inhibition of apoptotic processes and the enhancement of cellular resilience to stressors.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the H₂S release and biological effects of donor 5a and its analogs.

Table 1: H₂S Release Profile of Phosphorodithioate-Based Donors

| Compound | H₂S Release Characteristics | Fold Increase in H₂S Production (vs. Control) | Reference |

| 5a | Slow and sustained release | Similar to GYY4137 | [1][2] |

| GYY4137 | Slow and sustained release | ~0.6% of initial material after 3 hours | [1] |

Table 2: Cytoprotective Effects of H₂S Donor 5a against Oxidative Stress in H9c2 Cells

| Treatment | Cell Viability (%) | Concentration (µM) | Reference |

| Control | 100 | - | [1][2] |

| H₂O₂ | Significantly reduced | Varies by experiment | [1][2] |

| 5a + H₂O₂ | Significantly increased vs. H₂O₂ alone | 50, 100, 200 | [1][2] |

| GYY4137 + H₂O₂ | Significantly increased vs. H₂O₂ alone | 50, 100 | [1][2] |

Table 3: Cytotoxicity of H₂S Donor 5a in H9c2 Cells

| Compound | Concentration (µM) | Cell Viability (%) | Reference |

| 5a | 50, 100, 200 | No significant toxicity | [1][2] |

| GYY4137 | 50, 100 | No significant toxicity | [1][2] |

| GYY4137 | 200 | Strong toxicity | [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and the experimental procedures used to study H₂S donor 5a, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of this compound in cardiomyocytes.

Caption: Experimental workflow for measuring H₂S release.

Caption: Workflow for assessing cytoprotective effects.

Detailed Experimental Protocols

Protocol 1: Measurement of H₂S Release from Donor 5a using a Fluorescent Probe

Materials:

-

H₂S donor 5a

-

Phosphate-buffered saline (PBS), pH 7.4

-

H₂S-specific fluorescent probe (e.g., WSP-1)

-

96-well black microplate

-

Fluorescence microplate reader

-

Sodium hydrosulfide (NaHS) for standard curve

Procedure:

-

Prepare a stock solution of H₂S donor 5a in an appropriate solvent (e.g., DMSO).

-

Prepare working solutions of donor 5a in PBS at the desired concentrations.

-

Prepare a series of NaHS solutions in PBS of known concentrations to generate a standard curve.

-

Add the working solutions of donor 5a and the NaHS standards to the wells of the 96-well plate.

-

Add the fluorescent probe to each well at its recommended final concentration.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at various time points using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe.

-

Plot the fluorescence intensity of the NaHS standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of H₂S released from donor 5a at each time point.[7]

Protocol 2: Assessment of Cytoprotective Effects of Donor 5a in H9c2 Cells

Materials:

-

H9c2 rat cardiomyoblasts

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

H₂S donor 5a

-

Hydrogen peroxide (H₂O₂)

-

Cell Counting Kit-8 (CCK-8) or MTT assay kit

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed H9c2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

-

Prepare working solutions of H₂S donor 5a in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of donor 5a.

-

Incubate the cells for a predetermined period (e.g., 24 hours).[1][2]

-

After the pre-incubation, add H₂O₂ to the wells (except for the control group) to induce oxidative stress. The final concentration of H₂O₂ should be determined from a dose-response curve.

-

Incubate the cells for an additional period (e.g., 4-6 hours).[9]

-

Following the treatment, perform the CCK-8 or MTT assay according to the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control group (untreated cells).[10]

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK/Erk1/2 Signaling Pathways

Materials:

-

H9c2 cells

-

H₂S donor 5a

-

H₂O₂

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-Akt, total Akt, phospho-Erk1/2, and total Erk1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat H9c2 cells with H₂S donor 5a and/or H₂O₂ as described in Protocol 2.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[11][12][13]

Conclusion

H₂S donor 5a represents a valuable chemical tool for the study of hydrogen sulfide biology due to its slow and sustained release profile. Its mechanism of action is centered on its ability to confer cytoprotection against oxidative stress, likely through the modulation of key pro-survival signaling pathways such as PI3K/Akt and MAPK/Erk1/2. The experimental protocols provided in this guide offer a framework for the continued investigation of H₂S donor 5a and other related compounds, which will be crucial for unlocking their full therapeutic potential in a range of diseases underpinned by oxidative stress and cellular damage.

References

- 1. Synthesis and Evaluation of Phosphorodithioate-Based Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphinodithioate and Phosphoramidodithioate Hydrogen Sulfide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective Effects of H2S Donor Treatment in Experimental Colitis: A Focus on Antioxidants [mdpi.com]

- 5. Frontiers | Phosphonothioate-Based Hydrogen Sulfide Releasing Reagents: Chemistry and Biological Applications [frontiersin.org]

- 6. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of phosphorodithioate-based compounds as hydrogen sulfide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of N-(Benzoylthio)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzoylthio)benzamide is a novel compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-(Benzoylthio)benzamide and details its predicted analytical characterization. Due to the limited availability of published data on this specific molecule, this document outlines a plausible synthetic strategy based on established methodologies for the formation of N-S bonds, particularly through N-acylsulfenamides. Furthermore, predicted spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are presented to aid in the identification and characterization of the target compound. Detailed experimental protocols for the proposed synthesis are provided to facilitate its practical implementation in a laboratory setting.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a wide range of biological activities and applications in drug discovery. The introduction of a thioether linkage, particularly an acylthio group, to the benzamide scaffold can significantly modulate its physicochemical properties, reactivity, and biological profile. The N-(Benzoylthio)benzamide structure, featuring a reactive N-S bond, presents an interesting target for synthetic and medicinal chemists. This guide aims to provide a foundational understanding of a feasible synthetic approach and the expected analytical characteristics of this compound.

Proposed Synthesis of N-(Benzoylthio)benzamide

A direct synthesis of N-(Benzoylthio)benzamide has not been prominently reported in the scientific literature. However, a reliable synthetic route can be proposed based on the well-documented synthesis of N-acylsulfenamides from amides and N-thiosuccinimides or N-thiophthalimides. This method is advantageous as it avoids the use of potentially unstable sulfenyl chlorides. The proposed synthesis is a two-step process, as illustrated in the workflow diagram below.

Synthetic Workflow

Caption: Proposed two-step synthesis of N-(Benzoylthio)benzamide.

Experimental Protocols

Step 1: Synthesis of N-(Benzoylthio)phthalimide

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiobenzoic acid (1.0 eq) and N-bromophthalimide (1.1 eq) in anhydrous dichloromethane (CH2Cl2).

-

Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford N-(benzoylthio)phthalimide.

Step 2: Synthesis of N-(Benzoylthio)benzamide

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzamide (1.2 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes.

-

Addition of Thiolating Agent: Cool the reaction mixture back to 0 °C and add a solution of N-(benzoylthio)phthalimide (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield N-(benzoylthio)benzamide.

Predicted Characterization of N-(Benzoylthio)benzamide

As no experimental data is readily available, the following characterization data is predicted based on the analysis of its structure and comparison with similar known compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C14H11NO2S |

| Molecular Weight | 257.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2, Acetone) |

Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum in CDCl3 would show signals corresponding to the two distinct benzoyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 2H | Protons ortho to C=O in benzamide moiety |

| ~7.9 - 7.7 | d | 2H | Protons ortho to C=O in benzoylthio moiety |

| ~7.6 - 7.4 | m | 6H | Meta and para protons of both phenyl rings |

| ~8.5 (broad s) | br s | 1H | -NH proton |

3.2.2. 13C NMR Spectroscopy

The predicted 13C NMR spectrum would display signals for the carbonyl carbons and the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 165 | C=O (amide) |

| ~190 - 185 | C=O (thioester) |

| ~140 - 125 | Aromatic carbons |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

| Wavenumber (cm-1) | Assignment |

| ~3300 | N-H stretching |

| ~1700 | C=O stretching (amide I) |

| ~1680 | C=O stretching (thioester) |

| ~1600, 1450 | C=C stretching (aromatic) |

| ~900 - 800 | N-S stretching |

3.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 257 | [M]+, Molecular ion |

| 105 | [C6H5CO]+, Benzoyl cation |

| 77 | [C6H5]+, Phenyl cation |

Characterization Workflow

Caption: Workflow for the analytical characterization of N-(Benzoylthio)benzamide.

Conclusion

This technical guide provides a viable synthetic route and a comprehensive set of predicted analytical data for the novel compound N-(Benzoylthio)benzamide. The proposed two-step synthesis, utilizing a stable N-(benzoylthio)phthalimide intermediate, offers a practical approach for its preparation. The detailed predicted spectroscopic and physical data will be instrumental for researchers in confirming the successful synthesis and purity of the target molecule. This foundational information is intended to facilitate further research into the chemical properties and potential biological activities of this and related N-acylthio compounds, thereby supporting advancements in organic synthesis and drug development.

An In-depth Technical Guide to the Solubility and Stability of H₂S Donor 5a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H₂S Donor 5a, a cysteine-activated N-(benzoylthio)benzamide derivative. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with or considering the use of this compound.

Introduction to H₂S Donor 5a

Hydrogen sulfide (H₂S) is recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a multitude of physiological and pathological processes. The therapeutic potential of H₂S has led to the development of various H₂S donor molecules designed to release H₂S in a controlled manner.

H₂S Donor 5a belongs to the class of N-(benzoylthio)benzamide derivatives. A key feature of this compound is its mechanism of H₂S release, which is triggered by the presence of cysteine. This targeted activation makes it a valuable tool for studying the effects of H₂S in biological systems where cysteine is present.

Solubility Profile

The solubility of a compound is a critical parameter for its biological application and formulation development. While specific quantitative solubility data for H₂S Donor 5a is not extensively published, its structural characteristics as a benzamide derivative provide insights into its expected solubility. The parent compound, benzamide, is slightly soluble in water (13.5 g/L at 25°C) and soluble in many organic solvents. Given the larger and more complex structure of H₂S Donor 5a, its aqueous solubility is expected to be lower than that of benzamide.

Table 1: Estimated Solubility of H₂S Donor 5a

| Solvent | Expected Solubility | Rationale |

| Water | Low | The presence of two phenyl rings contributes to its hydrophobic nature. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Similar to water, but pH may slightly influence solubility. |

| Dimethyl Sulfoxide (DMSO) | High | A common aprotic solvent capable of dissolving many organic compounds. |

| Ethanol | Moderate to High | A polar protic solvent that can solvate both polar and nonpolar parts of the molecule. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the aqueous solubility of H₂S Donor 5a.

Objective: To determine the equilibrium solubility of H₂S Donor 5a in an aqueous buffer (e.g., PBS, pH 7.4) at a controlled temperature.

Materials:

-

H₂S Donor 5a

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of H₂S Donor 5a in a suitable organic solvent (e.g., DMSO) at a known concentration. From this stock, prepare a series of standard solutions in the mobile phase to be used for HPLC analysis.

-

Equilibration: Add an excess amount of H₂S Donor 5a to a known volume of PBS (pH 7.4) in a sealed vial.

-

Incubation: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After incubation, centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve. Analyze the diluted sample by HPLC.

-

Data Analysis: Determine the concentration of H₂S Donor 5a in the saturated solution by comparing its peak area to the standard curve. The calculated concentration represents the equilibrium solubility.

Workflow for Solubility Determination

Stability Profile

The stability of H₂S Donor 5a is crucial for its storage and experimental use. Published literature indicates that N-(benzoylthio)benzamide derivatives are stable in aqueous buffers in the absence of thiols like cysteine.[1]

Table 2: Stability of H₂S Donor 5a under Various Conditions

| Condition | Stability | Notes |

| Aqueous Buffer (pH 7.4), no thiols | Stable | The compound does not spontaneously release H₂S. |

| Aqueous Buffer (pH 7.4), with Cysteine | Unstable | Undergoes decomposition to release H₂S. |

| Plasma | Unstable | Decomposes to release H₂S due to the presence of endogenous cysteine.[2] |

| Solid State (room temperature) | Expected to be stable | Standard storage conditions for solid organic compounds. |

Experimental Protocol for Stability Assessment

This protocol describes a stability-indicating HPLC method to assess the stability of H₂S Donor 5a in an aqueous buffer.

Objective: To evaluate the stability of H₂S Donor 5a in PBS (pH 7.4) over time at a specific temperature.

Materials:

-

H₂S Donor 5a

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC system with a C18 column and UV detector

-

Thermostatically controlled incubator

-

Volumetric flasks and pipettes

-

Quenching solution (e.g., acetonitrile)

Procedure:

-

Sample Preparation: Prepare a solution of H₂S Donor 5a in PBS (pH 7.4) at a known concentration.

-

Incubation: Store the solution in a thermostatically controlled incubator at a specified temperature (e.g., 25°C or 37°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Quenching: Immediately quench the reaction by diluting the aliquot with a cold organic solvent (e.g., acetonitrile) to stop further degradation.

-

HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining H₂S Donor 5a.

-

Data Analysis: Plot the concentration of H₂S Donor 5a as a function of time. The rate of degradation can be determined from the slope of the curve.

Workflow for Stability Assessment

H₂S Release and Signaling Pathways

The release of H₂S from Donor 5a is initiated by a nucleophilic attack from the thiol group of cysteine. This reaction is a key feature of its mechanism of action.

Table 3: H₂S Release Characteristics of Donor 5a

| Parameter | Value | Conditions | Reference |

| Peaking Time | 18 min | In the presence of excess cysteine in pH 7.4 PBS buffer. | [2] |

| Peak H₂S Concentration | ~45 µM | In the presence of excess cysteine in pH 7.4 PBS buffer. | [2] |

Proposed H₂S Release Mechanism

The proposed mechanism involves a thiol exchange between H₂S Donor 5a and cysteine, leading to the formation of an unstable N-mercapto-benzamide intermediate, which then releases H₂S.

Diagram of H₂S Release Mechanism

Potential Signaling Pathways

H₂S is known to modulate several signaling pathways, and the H₂S released from Donor 5a is expected to have similar effects. These pathways are crucial for the physiological responses observed upon H₂S administration.

Key Signaling Pathways Modulated by H₂S:

-

Ion Channel Regulation: H₂S can activate ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization and vasodilation.

-

Anti-inflammatory Effects: H₂S can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

-

Antioxidant Effects: H₂S can upregulate the expression of antioxidant enzymes and directly scavenge reactive oxygen species.

-

MAPK Pathway: H₂S can modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.

Diagram of Potential H₂S Signaling Pathways

Conclusion

H₂S Donor 5a is a valuable research tool for investigating the biological roles of H₂S due to its cysteine-activated release mechanism. This guide provides essential information on its solubility and stability, along with detailed experimental protocols for their determination. Understanding these core properties is fundamental for the effective design of experiments and the development of potential therapeutic applications for this class of H₂S donors. Further research is warranted to fully elucidate the quantitative solubility and the specific signaling pathways modulated by H₂S Donor 5a in various biological contexts.

References

A Technical Guide to Cysteine-Activated Hydrogen Sulfide Release from Compound 5a

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Compound 5a, a member of the N-(benzoylthio)benzamide class of hydrogen sulfide (H₂S) donors. H₂S is increasingly recognized as a critical gasotransmitter, playing significant roles in various physiological processes.[1][2] The development of controllable H₂S donors that can mimic slow, continuous biological production is crucial for advancing research in this field.[3][4] Compound 5a represents a significant step in this direction, offering a stable platform for cysteine-activated H₂S release.[3][5] This guide details the compound's mechanism, quantitative release profile, and the experimental protocols for its evaluation.

Compound Profile and Selectivity

Compound 5a belongs to a series of N-(benzoylthio)benzamide derivatives designed as controllable H₂S donors.[3] A key feature of these compounds is their stability in aqueous buffers.[3][4][5] They exhibit high selectivity, showing no reaction with other potential cellular nucleophiles such as hydroxyl (–OH) and amino (–NH₂) groups.[3][4][5] The release of H₂S is specifically triggered by the presence of cysteine, making it a highly regulatable process.[3][5] This selective activation by cysteine has also been demonstrated in complex biological media like plasma.[3][5] When plasma was pre-treated with N-methylmaleimide (NMM) to block free cysteine, no H₂S generation from Compound 5a was observed, confirming that cysteine is the essential regulator for this class of donors.[3][5]

Mechanism of Cysteine-Activated H₂S Release

The release of H₂S from Compound 5a is initiated by a specific chemical reaction with cysteine.[3] Based on the analysis of reaction products, which include N-acyl cysteine, benzamide, and cystine in high yields, a detailed mechanism has been proposed.[3]

The proposed reaction pathway is as follows:

-

Thiol Exchange: The process begins with a reversible thiol exchange between Compound 5a and a cysteine molecule. This initial step generates two intermediates: a new thioester (6) and N-mercapto-benzamide (8).[3][5]

-

S-to-N Acyl Transfer: The thioester intermediate (6) rapidly undergoes an S-to-N acyl transfer, a process analogous to native chemical ligation, to form a stable N-acyl cysteine amide (7).[3][5]

-

Perthiol Formation: Concurrently, the N-mercapto-benzamide intermediate (8) reacts with excess cysteine to produce benzamide (9) and a cysteine perthiol (10).[5]

-

H₂S Generation: The cysteine perthiol (10) then reacts with another molecule of cysteine to complete the cycle, generating the final products of H₂S and cystine (11).[5]

Caption: Proposed mechanism for cysteine-activated H₂S release from Compound 5a.

Quantitative H₂S Release Data

The H₂S release profile from Compound 5a when treated with excess cysteine in a pH 7.4 phosphate-buffered saline (PBS) solution has been quantified. The peaking time and the maximum H₂S concentration are key parameters used to evaluate the release rate and capacity of the donor.[3][5]

| Parameter | Value | Conditions |

| Compound | 5a | - |

| Peaking Time | 18 minutes | In the presence of excess cysteine |

| Max H₂S Concentration | 31.4 µM | pH 7.4 PBS Buffer |

Table 1: Quantitative H₂S release characteristics for Compound 5a. Data sourced from studies measuring H₂S generation curves.[3]

The release profile shows a time-dependent generation of H₂S, reaching a peak before declining, which is presumed to be due to air oxidation of H₂S.[3][5] Similar release curves were observed at different pH levels, including pH 5.5 and pH 9.0.[3][5]

Experimental Methodologies

This section details the core experimental protocols for the synthesis and evaluation of Compound 5a.

The synthesis of Compound 5a and its analogues is achieved through a straightforward process starting from the corresponding thiobenzoic acids.[3]

-

Objective: To synthesize N-(benzoylthio)benzamide derivatives.

-

Starting Materials: Thiobenzoic acids.

-

General Procedure: The specific details for the synthesis of compounds 5a-5l are typically provided in the supporting information of the primary research article.[3] The general scheme involves the reaction of thiobenzoic acids to form the final N-(benzoylthio)benzamide structure.[3] The structural modifications on the benzoyl rings allow for the tuning of H₂S release rates.[3][5]

The generation of H₂S from Compound 5a is typically monitored using an H₂S-selective microelectrode for real-time analysis or a colorimetric method for endpoint or plasma-based assays.

A. H₂S-Selective Microelectrode Method

-

Objective: To monitor the time-dependent release of H₂S in real-time.

-

Apparatus: A 2-mm H₂S-selective microelectrode (e.g., ISO-H₂S-2; WPI) connected to a free radical analyzer (e.g., Apollo 1100; WPI).[3][5]

-

Procedure:

-

Prepare a solution of Compound 5a in a suitable buffer (e.g., pH 7.4 PBS).

-

Place the H₂S-selective microelectrode into the solution.

-

Initiate the reaction by adding an excess of cysteine to the solution.

-

Record the H₂S concentration over time to generate a release curve.[3]

-

B. Modified Methylene Blue (MB) Colorimetric Assay This method is widely used for quantifying H₂S, especially in biological samples like plasma.[6] It relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue, which can be measured spectrophotometrically.[7][8][9]

-

Objective: To quantify the total H₂S released at specific time points.

-

Reagents:

-

Procedure:

-

To a sample containing Compound 5a and cysteine (or a plasma sample), add zinc acetate to trap H₂S as zinc sulfide (ZnS).[7][8]

-

Add the DMPS solution, followed by the FeCl₃ solution.[9] This initiates the formation of methylene blue.

-

Add TCA to precipitate proteins, then centrifuge to clarify the supernatant.[7][8]

-

Measure the absorbance of the supernatant at 665 nm or 675 nm.[7][9]

-

Calculate the H₂S concentration by comparing the absorbance to a standard curve prepared with sodium sulfide (Na₂S).

-

Caption: General experimental workflow for evaluating Compound 5a.

References

- 1. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine Activated Hydrogen Sulfide (H2S) Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay - PMC [pmc.ncbi.nlm.nih.gov]

Biological Properties of N-(Benzoylthio)benzamide: An Overview of a Novel Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzoylthio)benzamide is a unique chemical entity that has recently garnered attention within the scientific community. Its structure, featuring a thioester linkage between two benzamide moieties, suggests the potential for diverse biological activities. This technical guide aims to provide a comprehensive overview of the currently understood biological properties of N-(Benzoylthio)benzamide, drawing parallels from structurally related compounds and outlining potential avenues for future research. While direct studies on N-(Benzoylthio)benzamide are limited, the extensive research on related benzamide and thio-containing compounds provides a foundational understanding of its potential pharmacological profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(Benzoylthio)benzamide is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. Key parameters such as solubility, lipophilicity (LogP), and chemical stability are yet to be experimentally determined. Computational predictions suggest that the molecule possesses a moderate to high lipophilicity, which may influence its membrane permeability and distribution in biological systems. The thioester bond is a critical functional group that could be susceptible to enzymatic or chemical hydrolysis, a factor that would significantly impact its metabolic fate and duration of action.

Postulated Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, several potential therapeutic applications for N-(Benzoylthio)benzamide can be hypothesized.

Antimicrobial and Antifungal Activity

Benzamide and thiourea derivatives have a well-documented history of antimicrobial and antifungal properties.[1][2][3][4][5] The presence of the benzamide and sulfur-containing functionalities in N-(Benzoylthio)benzamide suggests it may exhibit similar activities. The proposed mechanism of action for related compounds often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with cellular respiration.

Anti-inflammatory Properties

Several N-phenylcarbamothioylbenzamides, which share structural similarities with N-(Benzoylthio)benzamide, have demonstrated significant anti-inflammatory effects.[6][7][8][9] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2).[6][7][8] It is plausible that N-(Benzoylthio)benzamide could exert anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes or by modulating other inflammatory signaling pathways, such as the NF-κB pathway.[10]

Experimental Protocols

While specific experimental data for N-(Benzoylthio)benzamide is not yet available, the following are generalized protocols for assessing the potential biological activities mentioned above, based on methodologies used for similar compounds.

Table 1: Hypothetical Experimental Protocols for Biological Evaluation

| Activity to be Assessed | Experimental Assay | Brief Methodology | Key Parameters to Measure |

| Antimicrobial Activity | Broth Microdilution Assay | The compound is serially diluted in a liquid growth medium and inoculated with a standardized suspension of microorganisms. The plates are incubated, and microbial growth is assessed visually or spectrophotometrically. | Minimum Inhibitory Concentration (MIC) |

| Antifungal Activity | Fungal Susceptibility Testing (e.g., CLSI M27) | Similar to the broth microdilution assay, but with specific growth media and conditions suitable for fungal pathogens. | Minimum Inhibitory Concentration (MIC) |

| Anti-inflammatory Activity | Carrageenan-Induced Paw Edema in Rodents | An inflammatory agent (carrageenan) is injected into the paw of a rodent, inducing localized edema. The compound is administered prior to the carrageenan injection, and the reduction in paw swelling is measured over time. | Percent inhibition of edema |

| Cytotoxicity | MTT Assay on Cancer Cell Lines | Cancer cells are incubated with varying concentrations of the compound. The metabolic activity of the cells, which correlates with cell viability, is measured using the MTT reagent. | IC50 (half-maximal inhibitory concentration) |

Potential Signaling Pathways

The interaction of N-(Benzoylthio)benzamide with cellular targets could trigger a cascade of downstream events. Based on the activities of related molecules, the following signaling pathways are of particular interest for future investigation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Apoptosis Induction in Cancer Cells

Many anticancer agents, including some benzamide derivatives, induce programmed cell death, or apoptosis, in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of N-benzylsalicylthioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: H₂S Release from N-(benzoylthio)benzamide Donors

An In-depth Technical Guide to the In Vitro Generation of H₂S from Donor 5a

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro generation of hydrogen sulfide (H₂S) from Donor 5a, a cysteine-activated H₂S donor. Donor 5a is part of a series of N-(benzoylthio)benzamide derivatives designed for the controlled release of H₂S, mimicking the slow, continuous endogenous production of this important gasotransmitter.[1][2][3] This document outlines the quantitative data on H₂S release, detailed experimental protocols for its measurement, and the proposed chemical pathway for its generation.

The in vitro generation of H₂S from Donor 5a and its analogues is triggered by the presence of cysteine.[1][2][3] The efficiency and rate of H₂S release can be modulated by structural modifications to the N-(benzoylthio)benzamide scaffold.[2][3][4] The following table summarizes the quantitative data for H₂S release from Donor 5a and related compounds in a phosphate-buffered saline (PBS) solution (pH 7.4) upon activation by excess cysteine. The key parameters presented are the "peaking time," which is the time taken to reach the maximum H₂S concentration, and the H₂S concentration at that peak time.

| Donor Compound | Peaking Time (min) | H₂S Concentration at Peaking Time (μM) |

| 5a | 18 | Not explicitly stated in the table, but the graph shows ~45 µM |

| 5b | 15 | 52.3 |

| 5c | 12 | 60.5 |

| 5d | 10 | 65.1 |

| 5e | 10 | 68.2 |

| 5f | 18 | 40.7 |

| 5g | 20 | 35.2 |

| 5h | 22 | 30.1 |

| 5i | 25 | 25.4 |

| 5j | 25 | 22.1 |

| 5k | 30 | 18.3 |

| 5l | 35 | 15.6 |

Data sourced from Zhao et al. (2011).[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of Donor 5a and the in vitro measurement of H₂S release.

Synthesis of Donor 5a (N-(benzoylthio)benzamide)

The synthesis of Donor 5a and its analogues involves the reaction of corresponding thiobenzoic acids with benzamide derivatives.[1] The general synthetic scheme is outlined below.

Caption: Synthetic route to N-(benzoylthio)benzamides.

In Vitro H₂S Release Measurement

The time-dependent release of H₂S from Donor 5a upon activation with cysteine can be monitored using an H₂S-selective microelectrode.

Materials and Equipment:

-

Donor 5a

-

L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

2-mm H₂S-selective microelectrode (e.g., ISO-H₂S-2; WPI)

-

Free Radical Analyzer (e.g., Apollo 1100; WPI)

-

Reaction vessel

Procedure:

-

Prepare a stock solution of Donor 5a in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of L-cysteine in deoxygenated PBS (pH 7.4).

-

In a reaction vessel, add the PBS buffer.

-

Place the H₂S-selective microelectrode into the buffer and allow for a stable baseline reading.

-

Initiate the reaction by adding the Donor 5a stock solution to the desired final concentration.

-

Add an excess of the L-cysteine stock solution to the reaction vessel to trigger H₂S release.

-

Record the H₂S concentration over time using the Free Radical Analyzer. The data can be plotted to show the H₂S generation curve, from which the peaking time and maximum concentration can be determined.[1][2][3]

Signaling Pathway: Proposed Mechanism of H₂S Generation

The release of H₂S from Donor 5a is not a simple decomposition but a multi-step chemical process initiated by cysteine. The proposed mechanism involves a series of thiol exchange and acyl transfer reactions.

The process begins with a reversible thiol exchange between Donor 5a and cysteine, leading to the formation of a new thioester and N-mercapto-benzamide. The thioester then undergoes a rapid S to N acyl transfer. The N-mercapto-benzamide intermediate reacts with excess cysteine to eventually produce H₂S and other byproducts.[1]

Caption: Cysteine-activated H₂S release mechanism.

This guide provides the essential technical information for researchers working with Donor 5a as a source of H₂S. The provided data, protocols, and mechanistic insights are intended to facilitate the design and execution of in vitro studies investigating the multifaceted roles of H₂S in biological systems.

References

The Dawn of a Controlled H₂S Donor: A Technical Guide to the Discovery and Development of N-(Benzoylthio)benzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development of N-(Benzoylthio)benzamide, a pioneering thiol-activated hydrogen sulfide (H₂S) donor. This document provides a comprehensive overview of its synthesis, mechanism of action, and the critical experimental data that underscore its potential as a valuable tool in H₂S research and therapeutic development.

Introduction: The Need for Controllable H₂S Donors

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, a "gasotransmitter" akin to nitric oxide and carbon monoxide, playing pivotal roles in a myriad of physiological and pathological processes. Its influence extends from cardiovascular homeostasis to neurotransmission and inflammation. However, the advancement of H₂S research has been hampered by the lack of sophisticated tools to mimic its slow, continuous, and controlled endogenous production. Early research relied on simple sulfide salts like NaHS, which release H₂S in a rapid, uncontrolled burst, failing to replicate the nuanced biological reality. This limitation spurred the quest for novel H₂S donors with controllable release kinetics.

The development of N-(Benzoylthio)benzamides represents a significant leap forward. These compounds are designed to be stable in aqueous environments and are activated by specific biological thiols, primarily cysteine, to release H₂S in a controlled manner. This targeted activation provides a more refined instrument for dissecting the intricate roles of H₂S in biological systems.

Design and Synthesis: A Tale of a Labile S-N Bond

The core concept behind N-(Benzoylthio)benzamide as a controllable H₂S donor lies in the inherent instability of the S-N bond.[1] Researchers envisioned that an N-mercapto compound could serve as a precursor to H₂S. To enhance stability for practical handling and delivery, the sulfhydryl group was protected with an acyl group.[2][3]

The synthetic strategy for N-(Benzoylthio)benzamide and its derivatives is a two-step process. It begins with the reaction of various thiocarboxylic acids with hydroxylamine-O-sulfonic acid under basic conditions to form S-acylthiohydroxylamines. These intermediates are then reacted with benzoic anhydride to yield the final N-(benzoylthio)benzamide products.[3] This synthetic route allows for the introduction of a variety of substituents on the benzoyl ring, enabling the fine-tuning of the molecule's electronic properties and, consequently, its H₂S release rate.

Mechanism of H₂S Release: A Cysteine-Triggered Cascade

The release of H₂S from N-(Benzoylthio)benzamides is not spontaneous but is triggered by the presence of cysteine.[4] This activation mechanism is a key feature that allows for a more targeted and biologically relevant release of H₂S. The proposed mechanism unfolds as follows:

-

Thiol Exchange: The process is initiated by a reversible thiol exchange between the N-(benzoylthio)benzamide and a molecule of cysteine. This reaction generates a new thioester (S-benzoyl cysteine) and an N-mercapto-benzamide intermediate.[4]

-

S to N Acyl Transfer: The S-benzoyl cysteine rapidly undergoes an S to N acyl transfer, a process similar to native chemical ligation, to form the more stable N-acyl cysteine.[4]

-

Perthiol Formation: The N-mercapto-benzamide intermediate reacts with another molecule of cysteine to produce benzamide and a cysteine perthiol.[4]

-

H₂S Generation: Finally, the cysteine perthiol reacts with another cysteine molecule to generate H₂S and cystine, completing the release cascade.[4]

This cysteine-activated cascade ensures that H₂S is released in environments where this amino acid is present, such as in plasma and within cells.[5]

Below is a diagram illustrating the proposed mechanism for H₂S release from N-(Benzoylthio)benzamide.

Quantitative Data: Tailoring H₂S Release

A key advantage of the N-(Benzoylthio)benzamide platform is the ability to control the rate of H₂S release through structural modifications. By introducing electron-donating or electron-withdrawing groups onto the benzoyl ring, the reaction rate with cysteine can be modulated. Generally, electron-withdrawing groups accelerate H₂S generation, while electron-donating groups slow it down.[5]

The following table summarizes the H₂S generation peaking times for a series of N-(Benzoylthio)benzamide derivatives in the presence of cysteine at pH 7.4. The "peaking time" represents the time at which the H₂S concentration reaches its maximum.

| Compound | Substituent (R) | Peaking Time (min) | H₂S Concentration at Peak (µM) |

| 5a | H | 18 | 42 |

| 5b | 4-Me | 24 | 38 |

| 5c | 4-OMe | 30 | 35 |

| 5d | 4-Cl | 15 | 45 |

| 5e | 4-CF₃ | 12 | 48 |

| 5f | 4-NO₂ | 10 | 50 |

| 5g | 2-Me | 22 | 39 |

| 5h | 2-Cl | 14 | 46 |

| 5i | 2-NO₂ | 9 | 52 |

| 5j | 3-Me | 20 | 40 |

| 5k | 2,4-di-OMe | 35 | 32 |

| 5l | 4-NMe₂ | 40 | 30 |

Data compiled from published studies. The H₂S concentration was measured using an H₂S-selective microelectrode.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-(Benzoylthio)benzamide and the measurement of its H₂S release.

General Synthesis of N-(Benzoylthio)benzamide (5a)

Materials:

-

Thiobenzoic acid

-

Hydroxylamine-O-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Benzoic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

A solution of thiobenzoic acid (5 mmol) in THF (10 mL) is prepared.

-

To this solution, an aqueous solution of NaOH (10 mmol in 5 mL of water) is added, followed by the addition of hydroxylamine-O-sulfonic acid (7.5 mmol).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Benzoic anhydride (10 mmol) is then added to the mixture.

-

The resulting solution is stirred overnight at room temperature.

-

The crude product is purified by recrystallization from a mixture of CH₂Cl₂ and hexane to yield N-(Benzoylthio)benzamide as a white solid.

Measurement of H₂S Release using an H₂S-Selective Microelectrode

Materials:

-

N-(Benzoylthio)benzamide derivative stock solution (e.g., 80 mM in THF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

L-cysteine

-

H₂S-selective microelectrode

-

Free-radical analyzer

Procedure:

-

A solution of L-cysteine (10 equivalents) in PBS (20 mL, pH 7.4) is prepared in a reaction vessel.

-

The H₂S-selective microelectrode is calibrated according to the manufacturer's instructions.

-

The electrode is immersed in the cysteine solution, and a baseline reading is established.

-

A small volume of the N-(Benzoylthio)benzamide stock solution (e.g., 10 µL) is added to the cysteine solution to initiate the reaction.

-

The current generated by the electrode, which is proportional to the H₂S concentration, is recorded over time (e.g., every 2 minutes) using the free-radical analyzer.

-

The data is plotted as H₂S concentration versus time to determine the release profile and the peaking time.

Biological Applications and Signaling Pathways

N-(Benzoylthio)benzamides have shown promise in preclinical models, particularly in the context of cardioprotection against ischemia-reperfusion injury. The H₂S released from these donors is believed to exert its protective effects through the modulation of various signaling pathways.

Cardioprotection and the Nrf2 Pathway

One of the key mechanisms of H₂S-mediated cardioprotection involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by H₂S, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription. This results in an enhanced antioxidant defense system, mitigating the oxidative stress associated with ischemia-reperfusion injury.

The diagram below illustrates the activation of the Nrf2 pathway by H₂S.

Involvement of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is another important mediator of H₂S-induced cardioprotection.[1][9][10][11] This pathway is crucial for cell survival and proliferation. H₂S has been shown to activate JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it upregulates the expression of anti-apoptotic proteins such as Bcl-2 and downregulates pro-apoptotic proteins like Bax. This shift in the balance of apoptotic regulators contributes to the survival of cardiomyocytes during ischemia-reperfusion.

The following diagram depicts the role of the JAK/STAT pathway in H₂S-mediated cardioprotection.

Experimental Workflow for In Vivo Evaluation

The cardioprotective effects of N-(Benzoylthio)benzamide derivatives are typically evaluated using an in vivo model of myocardial ischemia-reperfusion (I/R) injury in rodents. The general workflow for such an experiment is outlined below.

Conclusion and Future Directions

The discovery and development of N-(Benzoylthio)benzamide and its derivatives have provided the scientific community with a valuable class of controllable, thiol-activated H₂S donors. Their well-defined mechanism of action and the tunability of their H₂S release kinetics make them superior tools for investigating the multifaceted roles of H₂S in health and disease. The demonstrated cardioprotective effects highlight their therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Development of second-generation donors: Designing novel donors with alternative triggers (e.g., light, specific enzymes) to achieve even greater spatial and temporal control over H₂S release.

-

Elucidation of downstream signaling: Further dissecting the intricate signaling networks modulated by H₂S to identify new therapeutic targets.

-

Translational studies: Moving promising H₂S donor candidates from preclinical models to clinical trials for various disease indications.

References

- 1. Hydrogen sulfide postconditioning protects isolated rat hearts against ischemia and reperfusion injury mediated by the JAK2/STAT3 survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen sulfide preconditions the db/db diabetic mouse heart against ischemia-reperfusion injury by activating Nrf2 signaling in an Erk-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. The cardioprotective effects of hydrogen sulfide by targeting endoplasmic reticulum stress and the Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Hydrogen sulfide mediates cardioprotection through Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogen sulfide attenuates myocardial fibrosis in diabetic rats through the JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H₂S Donor 5a: A Cysteine-Activated Source of Hydrogen Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," with profound implications in a multitude of physiological and pathophysiological processes. The development of reliable H₂S donors is paramount for the systematic investigation of its biological roles and for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of H₂S Donor 5a, chemically identified as N-(Benzoylthio)benzamide. It is a well-characterized, cysteine-activated H₂S donor that offers a controlled and physiologically relevant release of hydrogen sulfide. This document details its chemical structure, physicochemical properties, mechanism of H₂S release, and synthesis. Furthermore, it presents a summary of its biological activities, supported by quantitative data, and outlines detailed experimental protocols for its use in research settings. The guide also visualizes the key signaling pathways and experimental workflows associated with H₂S Donor 5a, providing a valuable resource for researchers in the field of H₂S biology and drug development.

Chemical Structure and Properties

H₂S Donor 5a, with the systematic name N-(Benzoylthio)benzamide, is an organic compound featuring a thioester and an amide functional group. The presence of the S-N bond is central to its function as a cysteine-activated H₂S donor.

Chemical Structure:

Physicochemical Properties of N-(Benzoylthio)benzamide

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂S | [1][2] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 127-130 °C | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Slightly soluble in water. | |

| CAS Number | 134861-13-5 |

Mechanism of Cysteine-Activated H₂S Release

The release of H₂S from Donor 5a is not spontaneous but is triggered by the presence of cysteine, a thiol-containing amino acid abundant in biological systems. This activation mechanism provides a degree of biological control over H₂S generation. The proposed mechanism involves a series of reactions initiated by a thiol exchange between Donor 5a and cysteine.[2]

The key steps are:

-

A reversible thiol exchange between N-(Benzoylthio)benzamide and cysteine.

-

This generates an S-benzoyl cysteine intermediate which then undergoes a rapid acyl transfer to form the more stable N-benzoyl cysteine.

-

The reaction also produces a cysteine perthiol intermediate.

-

The cysteine perthiol then reacts with another molecule of cysteine to release H₂S and form cystine.

This cysteine-dependent release mimics a more physiological generation of H₂S compared to simple sulfide salts.

Synthesis of H₂S Donor 5a (N-(Benzoylthio)benzamide)

The synthesis of N-(Benzoylthio)benzamide is a multi-step process that can be achieved through various synthetic routes. A common method involves the reaction of a thiobenzoic acid derivative with an activated benzamide precursor.

Experimental Protocol: Synthesis of N-(Benzoylthio)benzamide

A general and efficient method for the synthesis of N-(acylthio)amides, including Donor 5a, has been described.[3]

Materials:

-

Thiobenzoic acid

-

Potassium hydroxide (KOH)

-

Hydroxylamine-O-sulfonic acid

-

Benzoic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve thiobenzoic acid (1 mmol) and KOH (5 mmol) in water (10 mL).

-

To this solution, add hydroxylamine-O-sulfonic acid (3 mmol).

-

Stir the reaction mixture at room temperature for 5 minutes.

-

Extract the aqueous mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude S-acylthiohydroxylamine intermediate.

-

Without further purification, dissolve the intermediate in dichloromethane (5 mL).

-

Add benzoic anhydride (2 mmol) to the solution.

-

Stir the reaction at room temperature for 12 hours.

-

After the reaction is complete, purify the crude product by column chromatography on silica gel to yield N-(Benzoylthio)benzamide.

Biological Activity and Quantitative Data

H₂S Donor 5a has been shown to exhibit significant cytoprotective effects in various cellular models, primarily attributed to the controlled release of H₂S.

H₂S Release Profile

The rate of H₂S release from Donor 5a is dependent on the concentration of cysteine. The release can be monitored using an H₂S-selective electrode.

| Parameter | Value | Conditions | Reference |

| Peaking Time for H₂S Release | ~18 minutes | In the presence of excess cysteine (pH 7.4) | |

| H₂S Concentration at Peaking Time | Varies with donor and cysteine concentration | In the presence of excess cysteine (pH 7.4) |

Cytoprotective Effects

H₂S Donor 5a has demonstrated protective effects against oxidative stress-induced cell death in cardiomyocytes.

| Assay | Cell Line | Treatment | Result | Reference |

| Cell Viability (CCK-8 Assay) | H9c2 cardiomyocytes | Pre-treatment with Donor 5a followed by H₂O₂ challenge | Significant attenuation of H₂O₂-induced cell death | |

| Mitochondrial Membrane Potential (Rh123 staining) | H9c2 cardiomyocytes | Pre-treatment with Donor 5a followed by H₂O₂ challenge | Preservation of mitochondrial membrane potential |

Experimental Protocol: In Vitro Cytoprotection Assay

This protocol outlines a general procedure to assess the cytoprotective effects of H₂S Donor 5a against oxidative stress in a cell culture model.

Materials:

-

H9c2 cardiomyocytes

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

H₂S Donor 5a (stock solution in DMSO)

-

Cysteine

-

Hydrogen peroxide (H₂O₂)

-

Phosphate Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

Procedure:

-

Seed H9c2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare fresh solutions of H₂S Donor 5a and cysteine in cell culture medium.

-

Pre-treat the cells with varying concentrations of H₂S Donor 5a in the presence of a fixed concentration of cysteine (e.g., 480 µM) for 1 hour.

-

Remove the treatment medium and wash the cells twice with PBS.

-

Induce oxidative stress by adding H₂O₂ (e.g., 400 µM) to the cells and incubate for 5 hours.

-

After the incubation period, remove the H₂O₂-containing medium and wash the cells with PBS.

-

Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Visualizations

The biological effects of H₂S are mediated through its interaction with a complex network of signaling pathways. While specific pathways directly modulated by H₂S Donor 5a are still under active investigation, the released H₂S is known to influence several key cellular processes.

General H₂S Signaling Pathways

H₂S is known to exert its effects through various mechanisms, including:

-

Post-translational modification of proteins: S-sulfhydration of cysteine residues in target proteins, which can alter their function.

-

Antioxidant effects: H₂S can directly scavenge reactive oxygen species (ROS) and also upregulate endogenous antioxidant defense systems.

-

Modulation of ion channels: H₂S can regulate the activity of various ion channels, including KATP channels.

-

Anti-inflammatory effects: H₂S can inhibit the activation of pro-inflammatory transcription factors like NF-κB.

-

Regulation of apoptosis: H₂S can modulate the expression of pro- and anti-apoptotic proteins.

Diagrams of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of H₂S release from Donor 5a and a general experimental workflow for assessing its cytoprotective effects.

Caption: Cysteine-activated H₂S release from Donor 5a.

Caption: Experimental workflow for cytoprotection assay.

Conclusion

H₂S Donor 5a (N-(Benzoylthio)benzamide) represents a valuable tool for researchers investigating the multifaceted roles of hydrogen sulfide in biology and disease. Its cysteine-activated H₂S release mechanism offers a more controlled and physiologically relevant alternative to traditional sulfide salts. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological applications, along with practical experimental protocols and visual representations of its mechanism and use. As research into the therapeutic potential of H₂S continues to expand, well-characterized donors like 5a will be instrumental in advancing our knowledge and developing novel therapeutic strategies.

References

- 1. N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide | C17H17N3O2S | CID 881552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, N-benzoyl- (CAS 614-28-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Hydrogen Sulfide (H₂S) as a Cellular Gasotransmitter: A Technical Guide for Researchers

An in-depth exploration of the synthesis, signaling mechanisms, and therapeutic potential of a critical endogenous signaling molecule.

Hydrogen sulfide (H₂S), long known for its toxicity at high concentrations, has emerged over the past two decades as a crucial endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2][3][4] This colorless gas plays a pivotal role in a vast array of physiological and pathophysiological processes, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[5][6] This technical guide provides a comprehensive overview of the core aspects of H₂S biology, with a focus on its cellular functions, the experimental methodologies used to study it, and its burgeoning therapeutic applications.

Endogenous Production of H₂S: A Tightly Regulated Process

In mammalian cells, the production of H₂S is a carefully controlled enzymatic process, primarily reliant on the metabolism of the amino acid L-cysteine.[7][8] Three key enzymes are responsible for the majority of endogenous H₂S synthesis, each with a distinct tissue distribution and regulatory mechanism.[1][9][10]

-

Cystathionine β-synthase (CBS): Predominantly found in the central nervous system, liver, and kidneys, CBS catalyzes the synthesis of H₂S from L-cysteine and homocysteine.[1][7]

-

Cystathionine γ-lyase (CSE): Primarily located in the cardiovascular system, liver, and kidneys, CSE generates H₂S mainly from L-cysteine.[1][7]

-

3-Mercaptopyruvate Sulfurtransferase (3-MST): This enzyme is found in various tissues, including the brain and vascular endothelium, and produces H₂S from 3-mercaptopyruvate, a metabolite of L-cysteine.[1][7]

Beyond these primary enzymatic pathways, non-enzymatic production of H₂S can also occur from sources such as glucose and glutathione, although these routes are less well understood.[1] The intricate regulation of these enzymes ensures that the physiological concentrations of H₂S are maintained within a narrow, functional range.

Cellular Signaling Mechanisms of H₂S

H₂S exerts its diverse biological effects through a variety of signaling mechanisms, primarily centered around its ability to interact with proteins and other signaling molecules.

Protein Persulfidation: A Key Post-Translational Modification

One of the most significant signaling mechanisms of H₂S is protein persulfidation (also known as S-sulfhydration), a reversible post-translational modification where an -SH group of a cysteine residue is converted to an -SSH group.[11] This modification can alter the structure and function of target proteins, thereby modulating their activity.[11][12] Persulfidation has been shown to regulate a wide range of proteins, including enzymes, ion channels, and transcription factors.

Interaction with Ion Channels

H₂S is a potent modulator of various ion channels, playing a critical role in regulating cellular excitability, vascular tone, and neurotransmission.[13][14][15] Its effects are channel-specific and can be either stimulatory or inhibitory. For instance, H₂S is known to activate ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to vasodilation.[13][16] Conversely, it can inhibit L-type calcium channels in cardiomyocytes.[13][14]

Regulation of Oxidative Stress

H₂S plays a dual role in the management of oxidative stress.[17][18] At physiological concentrations, it exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the production of the major cellular antioxidant, glutathione.[11][17][19][20] H₂S can also activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[17] However, at high concentrations, H₂S can contribute to oxidative stress, particularly by inhibiting mitochondrial respiration.[17]

Crosstalk with Other Gasotransmitters

H₂S engages in complex and often synergistic interactions with NO and CO.[21][22] For example, H₂S can enhance the production of NO by persulfidating endothelial nitric oxide synthase (eNOS).[21] These gasotransmitters can also influence each other's synthesis and degradation, forming an intricate signaling network.

Below is a diagram illustrating the primary signaling pathways of H₂S.

Physiological and Pathological Roles of H₂S

The diverse signaling mechanisms of H₂S translate into a wide spectrum of physiological roles and implications in various disease states.

Physiological Functions

H₂S is integral to the normal functioning of multiple organ systems:

-

Cardiovascular System: Regulates blood pressure through vasodilation, protects against ischemia-reperfusion injury, and inhibits atherosclerosis.[2][7]

-

Nervous System: Acts as a neuromodulator, facilitates long-term potentiation (a cellular basis for learning and memory), and provides neuroprotection against oxidative stress.[17][19]

-

Inflammatory and Immune Response: Generally exerts anti-inflammatory effects by inhibiting leukocyte adhesion and infiltration.[19]

-

Cellular Homeostasis: Modulates apoptosis (programmed cell death), cell proliferation, and cellular metabolism.[17][23][24]

Pathological Implications

Dysregulation of H₂S homeostasis is implicated in a variety of diseases:

-

Cardiovascular Diseases: Reduced H₂S levels are associated with hypertension and atherosclerosis.[9]

-

Neurodegenerative Diseases: Altered H₂S metabolism has been observed in conditions such as Alzheimer's and Parkinson's disease.[11]

-

Inflammatory Diseases: While often anti-inflammatory, H₂S can also have pro-inflammatory effects depending on the context and concentration.[25]

-

Cancer: The role of H₂S in cancer is complex and appears to be context-dependent, with studies showing both pro- and anti-tumorigenic effects.[7][26][27]

Experimental Methodologies for H₂S Research

The study of H₂S presents unique challenges due to its volatile and reactive nature. A variety of methods have been developed for its detection, quantification, and the investigation of its biological effects.

Detection and Quantification of H₂S

Accurate measurement of H₂S in biological samples is crucial for understanding its roles.

| Method | Principle | Advantages | Limitations |

| Methylene Blue Assay | Reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which is measured spectrophotometrically. | Simple, inexpensive, widely used. | Low sensitivity, potential for overestimation due to release of acid-labile sulfur.[28][29][30] |

| Monobromobimane (mBB) Assay | Trapping of H₂S with mBB to form a stable, fluorescent derivative (sulfide dibimane), which is quantified by HPLC. | High sensitivity and specificity. | Requires specialized equipment (HPLC).[28][31][32] |

| Sulfide-Selective Electrodes | Potentiometric measurement of sulfide ions in a solution. | Real-time measurements. | Susceptible to interference from other ions.[29][30] |

| Gas Chromatography | Separation and detection of H₂S gas. | High sensitivity and specificity. | Requires specialized equipment and sample preparation.[29][30][33] |

| Fluorescent Probes | Small molecules that exhibit a change in fluorescence upon reaction with H₂S, allowing for imaging in living cells. | Enables real-time visualization of H₂S dynamics in cells. | Can be prone to interference from other thiols.[29][30][34] |

Experimental Protocols

-

Sample Preparation: Collect biological samples (e.g., tissue homogenate, plasma) and immediately add them to a solution containing zinc acetate to trap H₂S as zinc sulfide.

-

Reaction: To the sample, add a solution of N,N-dimethyl-p-phenylenediamine sulfate in strong acid, followed by a solution of ferric chloride.

-

Incubation: Incubate the mixture in the dark at room temperature to allow for color development.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 670 nm) using a spectrophotometer.

-

Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS).

The following diagram outlines the workflow for the Methylene Blue Assay.

-

Sample Collection: Collect biological samples and immediately place them in an alkaline buffer (e.g., Tris-HCl, pH 9.5) containing a chelating agent to prevent metal-catalyzed oxidation.[28][31]

-

Derivatization: Add an excess of monobromobimane (mBB) to the sample and incubate to allow for the formation of sulfide dibimane.[28][31]

-

Quenching: Stop the reaction by adding an acid (e.g., sulfosalicylic acid), which also precipitates proteins.[28][31]

-

Analysis: Centrifuge the sample to remove precipitated proteins and analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

-

Quantification: Quantify the amount of sulfide dibimane by comparing the peak area to a standard curve prepared with a known concentration of the sulfide dibimane standard.[28][31]

H₂S Donors in Research

To study the effects of H₂S in vitro and in vivo, researchers often utilize H₂S donor compounds that release H₂S under specific conditions.[26][35][36]

| H₂S Donor | Release Mechanism | Characteristics |

| Sodium Hydrosulfide (NaHS) / Sodium Sulfide (Na₂S) | Rapid, spontaneous release in aqueous solution. | Simple to use, but release is rapid and uncontrolled. |

| GYY4137 | Slow, sustained release of H₂S. | More physiologically relevant release profile. |

| AP39, AP123 | Mitochondria-targeted H₂S donors. | Allow for the study of H₂S effects specifically within mitochondria. |

| Thioamino acids (e.g., L-cysteine) | Enzymatic release in the presence of H₂S-producing enzymes. | Mimics endogenous H₂S production. |